molecular formula C25H29FN4O5 B608732 Cathepsin S Inhibitor CAS No. 1373215-15-6

Cathepsin S Inhibitor

Número de catálogo B608732
Número CAS: 1373215-15-6
Peso molecular: 484.5284
Clave InChI: NDEBZCZEAVMSQF-GOTSBHOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cathepsin S is a lysosomal cysteine protease that has been implicated in the preparation of MHC class II alpha-beta heterodimers for antigen presentation to CD4+ T lymphocytes . It is considered a potential target for autoimmune disease therapy . It is a key enzyme for the degradation of the class II-associated invariant chain, a process that is required for effective antigen loading of class II molecules . CatS regulates antigen processing and presentation, enhancing major histocompatibility class II (MHCII) expression and antigen loading on myeloid endothelial and epithelial cells, including cancer epithelia .


Molecular Structure Analysis

The three-dimensional crystal structures of human cathepsin S in complex with potent covalent inhibitors have been determined . These include the aldehyde inhibitor 4-morpholinecarbonyl-Phe- (S-benzyl)Cys-Psi (CH=O), and the vinyl sulfone irreversible inhibitor 4-morpholinecarbonyl-Leu-Hph-Psi (CH=CH-SO (2)-phenyl) at resolutions of 1.8 and 2.0 A, respectively .


Chemical Reactions Analysis

The overall interaction of cathepsin S with RO5444101 is more stable and involves more protein–molecule interactions than the interactions of the inhibitor with the other cathepsins . This highlights the influence of click handle positioning on probe efficacy .


Physical And Chemical Properties Analysis

The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable .

Aplicaciones Científicas De Investigación

  • Autoimmune and Inflammatory Diseases : Cathepsin S plays a crucial role in antigen presentation, and its inhibition is expected to result in immunosuppression. This makes Cathepsin S an attractive target for treating autoimmune and inflammatory diseases (Lee-Dutra, Wiener, & Sun, 2011).

  • Neuropathic Pain : Cathepsin S inhibitors have shown efficacy as antihyperalgesics in models of neuropathic pain. Their oral administration in rat models effectively reduced neuropathic pain, highlighting their potential as therapeutic agents for pain management (Irie et al., 2008).

  • Abdominal Aortic Aneurysm (AAA) : Inhibition of Cathepsin S may provide a new treatment for AAA. The discovery of noncovalent inhibitors like LY3000328 showed improved potency and drug disposition properties, indicating a promising direction for AAA treatment (Jadhav et al., 2014).

  • Cancer : Cathepsin S has been implicated in malignancies, with its inhibition showing a key role in tumor invasion and neo-angiogenesis. Inhibitors of Cathepsin S may have clinical utility in cancer treatment. Studies have shown that Cathepsin S inhibitors can significantly reduce tumor volume and progression (Wilkinson et al., 2016).

  • Osteoporosis : Cathepsin S inhibitors have potential applications in osteoporosis treatment. The focus has been on developing inhibitors that are highly potent, selective, and orally applicable (Brömme & Lecaille, 2009).

  • Alternative Applications : Cathepsin S inhibitors are also being researched for their potential applications in arthritis, atherosclerosis, blood pressure regulation, obesity, and other conditions. Their role as immunomodulatory targets opens up various avenues for therapeutic applications (Gupta, Singh, Dastidar, & Ray, 2008).

Safety And Hazards

Cathepsin S inhibitors may emit toxic fumes such as carbon monoxide . Avoid inhalation and contact with skin, eyes, and clothing; the material may be an irritant .

Direcciones Futuras

The inhibition of tumor-associated cathepsins, especially cathepsin S (CatS), has emerged as a novel promising strategy in cancer immunotherapy . CatS is prominently expressed in tumor-associated M2-type macrophages (TAM), dendritic cells (DC), and myeloid-derived suppressor cells (MDSC) of the TME . The selective inhibition of CatS can be achieved through optimized small molecule inhibitors that show good pharmacokinetic profiles and are orally bioavailable . The targeting of these inhibitors to TAM is now more feasible using nanocarriers that are functionalized for a directed delivery . This review discusses the role of CatS in the immunological tumor microenvironment and upcoming possibilities for a nanocarrier-mediated delivery of potent and selective CatS inhibitors to TAM and related APC to promote anti-tumor immunity .

Propiedades

IUPAC Name

[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEBZCZEAVMSQF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737323
Record name (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide

CAS RN

1373215-15-6
Record name LY-3000328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373215156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4S)-4-(4-Fluorobenzamido)-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-3000328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1210T8CX6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(NC1c2cc(N3CCN(C4COC4)CC3)ccc2OCC1O)c1ccc(F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
1,090
Citations
K Saegusa, N Ishimaru, K Yanagi… - The Journal of …, 2002 - Am Soc Clin Investig
… inhibited by the incubation with cathepsin S inhibitor (Clik60). In … In this study, the treatment with cathepsin S inhibitor was … results indicate that cathepsin S inhibitor plays an important …
Number of citations: 211 www.jci.org
JO Link, S Zipfel - Current opinion in drug discovery & development, 2006 - europepmc.org
… An oral cathepsin S inhibitor that blocks MHCII antigen presentation could result in a T-cell-… This review focuses on advances in cathepsin S inhibitor utility and design since January of …
Number of citations: 62 europepmc.org
A Lee-Dutra, DK Wiener, S Sun - Expert opinion on therapeutic …, 2011 - Taylor & Francis
… cathepsin S inhibitor … Celera Genomics initiates Phase I clinical trial for cathepsin S inhibitor for the treatment of psoriasis. Available from: https://www.celera.com/celera/pr_1127168705; …
Number of citations: 68 www.tandfonline.com
Y Kawato, H Fukahori, K Nakamura, A Kanno… - European Journal of …, 2022 - Elsevier
… Therapeutic dosing of an orally active, selective cathepsin S inhibitor suppresses disease in models of … Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity …
Number of citations: 4 www.sciencedirect.com
PK Jadhav, MA Schiffler, K Gavardinas… - ACS medicinal …, 2014 - ACS Publications
… Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects. British Journal of Clinical Pharmacology 2014, 78 (6) , 1334-1342. https://doi.org/…
Number of citations: 52 pubs.acs.org
CD Payne, MA Deeg, M Chan, LH Tan… - British journal of …, 2014 - Wiley Online Library
… Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in … the peer-reviewed literature of administration of a specific cathepsin S inhibitor to human subjects. …
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
V Leroy, S Thurairatnam - Expert Opinion on Therapeutic Patents, 2004 - Taylor & Francis
… The possibility of using a cathepsin S inhibitor to regulate overactive immune responses was confirmed, in vivo, with the use of cathepsin S inhibitor CLIK-60 (compound 1) in a murine …
Number of citations: 39 www.tandfonline.com
M Baugh, D Black, P Westwood, E Kinghorn… - Journal of …, 2011 - Elsevier
The purpose of the study was to examine the potential of inhibition of cathepsin S as a treatment for autoimmune diseases. A highly selective cathepsin S inhibitor, CSI-75, was shown to …
Number of citations: 73 www.sciencedirect.com
RL Thurmond, S Sun, CA Sehon, SM Baker… - … of Pharmacology and …, 2004 - ASPET
… More definitive evidence for this can be seen with our selective cathepsin S inhibitor where … , and one would expect the potency of a cathepsin S inhibitor to be similar to that in JY or Raji …
Number of citations: 77 jpet.aspetjournals.org
JC Lorenz, CA Busacca, XW Feng… - The Journal of …, 2010 - ACS Publications
… In summary, we have developed a robust, economic, and scalable asymmetric synthesis of a potent cathepsin S inhibitor. New technologies for Claisen rearrangement, olefination, and …
Number of citations: 40 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.